

RO4929097 Drug-Drug Interaction Studies: A Technical Resource

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Compound of Interest

Compound Name: RO4929097

Cat. No.: B610519

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This technical support center provides researchers, scientists, and drug development professionals with essential information regarding drug-drug interaction (DDI) studies involving **RO4929097**, a gamma-secretase inhibitor. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the primary metabolic pathway for **RO4929097** and why is it important for drug-drug interactions?

A1: **RO4929097** undergoes metabolism primarily through the cytochrome P450 3A4 (CYP3A4) enzyme system. This is critical because **RO4929097** has been observed to be both a substrate and an inducer of CYP3A4.^{[1][2][3]} This "autoinduction" means that repeated dosing can lead to an increase in its own metabolism, resulting in decreased drug exposure over time.^{[1][4][5]} This property also creates a high potential for drug-drug interactions with other drugs that are substrates, inhibitors, or inducers of CYP3A4.^[1]

Q2: What is the effect of **RO4929097** on other co-administered drugs?

A2: Due to its induction of CYP3A4, **RO4929097** can decrease the plasma concentrations of co-administered drugs that are CYP3A4 substrates. For example, co-administration of **RO4929097** was associated with increased clearance and reduced exposure to temsirolimus.^[2] A dedicated clinical trial was designed to evaluate the effect of **RO4929097** on substrates of

several CYP enzymes, including midazolam (CYP3A4), omeprazole (CYP2C19), tolbutamide (CYP2C9), and dextromethorphan (CYP2D6).[6] The induction effect was confirmed in a study where midazolam (a CYP3A4 substrate) exposure was decreased after repeated dosing of **RO4929097**.^{[1][4]}

Q3: How do other drugs affect the pharmacokinetics of **RO4929097**?

A3: The pharmacokinetics of **RO4929097** can be significantly altered by co-administered drugs. Strong inhibitors of CYP3A4 (like ketoconazole) are expected to increase **RO4929097** plasma concentrations, while strong inducers of CYP3A4 (like rifampin) are expected to decrease its concentrations.[6] Additionally, drugs that affect plasma protein binding can alter **RO4929097**'s pharmacokinetics. For instance, GDC-0449 (vismodegib) was found to increase the unbound, active fraction of **RO4929097** by competitively inhibiting its binding to α 1-acid glycoprotein (AAG), which led to a decrease in the total drug exposure but not the unbound concentration.^[7]

Q4: What dosing schedules have been used to mitigate the autoinduction effect of **RO4929097**?

A4: To minimize CYP3A4 autoinduction and the potential for drug-drug interactions, intermittent dosing schedules have been explored. A dose of 20 mg on a 3-days-on/4-days-off schedule was chosen for further development as it was found to result in less significant autoinduction.^{[1][8]} Continuous daily dosing at 10 mg also showed a negligible effect of autoinduction.^[1]

Troubleshooting Guide

Issue: Inconsistent pharmacokinetic (PK) data for **RO4929097** in a combination study.

- Possible Cause 1: CYP3A4 Autoinduction. Repeated dosing of **RO4929097**, particularly at daily doses above 24 mg, can lead to reversible CYP3A4 autoinduction, causing a decrease in drug exposure over time.^{[1][4]}
 - Troubleshooting Step: Compare PK parameters (e.g., AUC, C_{max}) after the first dose with those after multiple doses. A significant decrease may indicate autoinduction. Consider using an intermittent dosing schedule (e.g., 3 days on, 4 days off) which has been shown to lessen this effect.^{[1][8]}

- Possible Cause 2: Interaction with a co-administered drug. The co-administered drug could be a CYP3A4 inhibitor or inducer, altering the metabolism of **RO4929097**.
 - Troubleshooting Step: Review the metabolic profile of the co-administered drug. If it is a known strong inhibitor or inducer of CYP3A4, the observed variability is likely due to a drug-drug interaction. A clinical trial (NCT01218620) was designed to formally assess the impact of strong inhibitors (ketoconazole) and inducers (rifampin).[6]
- Possible Cause 3: Altered Plasma Protein Binding. **RO4929097** is highly bound to plasma proteins, particularly α 1-acid glycoprotein (AAG).[7] Co-administered drugs can displace **RO4929097** from these proteins, affecting the total plasma concentration.
 - Troubleshooting Step: If possible, measure both total and unbound concentrations of **RO4929097**. A change in the unbound fraction in the presence of a co-administered drug, as seen with GDC-0449, can explain discrepancies in total drug levels.[7] Monitoring unbound concentrations is recommended as this is the pharmacologically active form.[7]

Issue: Unexpected toxicity observed in a combination therapy trial with **RO4929097**.

- Possible Cause: Pharmacokinetic Interaction. The co-administered drug may be a CYP3A4 inhibitor, leading to higher than expected concentrations of **RO4929097**. Conversely, **RO4929097** could be decreasing the clearance of a co-administered drug that is a CYP3A4 substrate, leading to its accumulation and toxicity.[2]
 - Troubleshooting Step: Conduct a thorough pharmacokinetic analysis of both drugs when administered together and compare to their single-agent PK profiles. This will help determine if a DDI is leading to increased exposure of either agent.

Quantitative Data Summary

Table 1: Drug-Drug Interaction of **RO4929097** with Temsirolimus

| Parameter | Temsirolimus Alone | Temsirolimus + RO4929097 | Observation |
|----------------|--------------------|--------------------------|--|
| Clearance | Not specified | Increased | Suggestive of CYP3A4 induction by RO4929097[2] |
| Exposure (AUC) | Not specified | Reduced | Suggestive of CYP3A4 induction by RO4929097[2] |

Table 2: Drug-Drug Interaction of **RO4929097** with GDC-0449 (Vismodegib)

| Parameter | RO4929097 Alone | RO4929097 + GDC-0449 | Observation |
|------------------------|-----------------|-------------------------------------|--|
| Fraction Unbound (Fu) | Baseline | Increased by an average of 3.7-fold | GDC-0449 competitively inhibits RO4929097 binding to AAG[7] |
| Total Exposure (AUC) | Baseline | Significantly decreased | Due to increased unbound fraction leading to faster clearance[7] |
| Unbound Exposure (AUC) | Baseline | Not significantly changed | The pharmacologically active concentration is maintained[7] |

Table 3: Effect of **RO4929097** on the Pharmacokinetics of Midazolam (CYP3A4 Substrate)

| Parameter | Midazolam (Baseline) | Midazolam (after RO4929097 treatment) | Observation |
|----------------|----------------------|---------------------------------------|--|
| Exposure (AUC) | Baseline | Decreased | Confirms CYP3A4 induction by RO4929097[1][4] |

Experimental Protocols

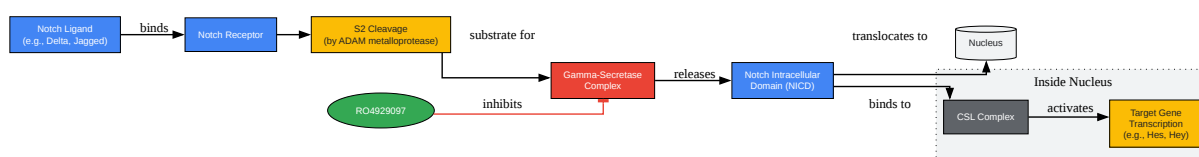
Protocol: Clinical Study of **RO4929097** Interaction with a CYP3A4 Substrate (Midazolam)

This is a representative protocol based on a Phase I study design.[1][3]

- Patient Population: Patients with refractory metastatic or locally advanced solid tumors.[1]
- Study Design: An open-label, dose-escalation study with an expansion phase to investigate DDI.[1]
- Dosing Regimen:
 - **RO4929097** was administered orally on various schedules. For the DDI assessment, a dose of 24 mg daily (schedule A) or 10 mg daily (schedule C) was used.[1]
 - Midazolam was administered as a single 3 or 4 mg dose.[1]
- Sample Collection for PK Analysis:
 - Baseline: Blood samples were collected for midazolam PK analysis before the initiation of **RO4929097** treatment.[1]
 - Post-**RO4929097**: Blood samples for midazolam PK were collected again on day 10 or 17 (for schedule A) or on day 22 (for schedule C) after repeated dosing of **RO4929097**. [1]
 - Blood samples for **RO4929097** PK were also collected at various time points to determine its own pharmacokinetic profile.[1]

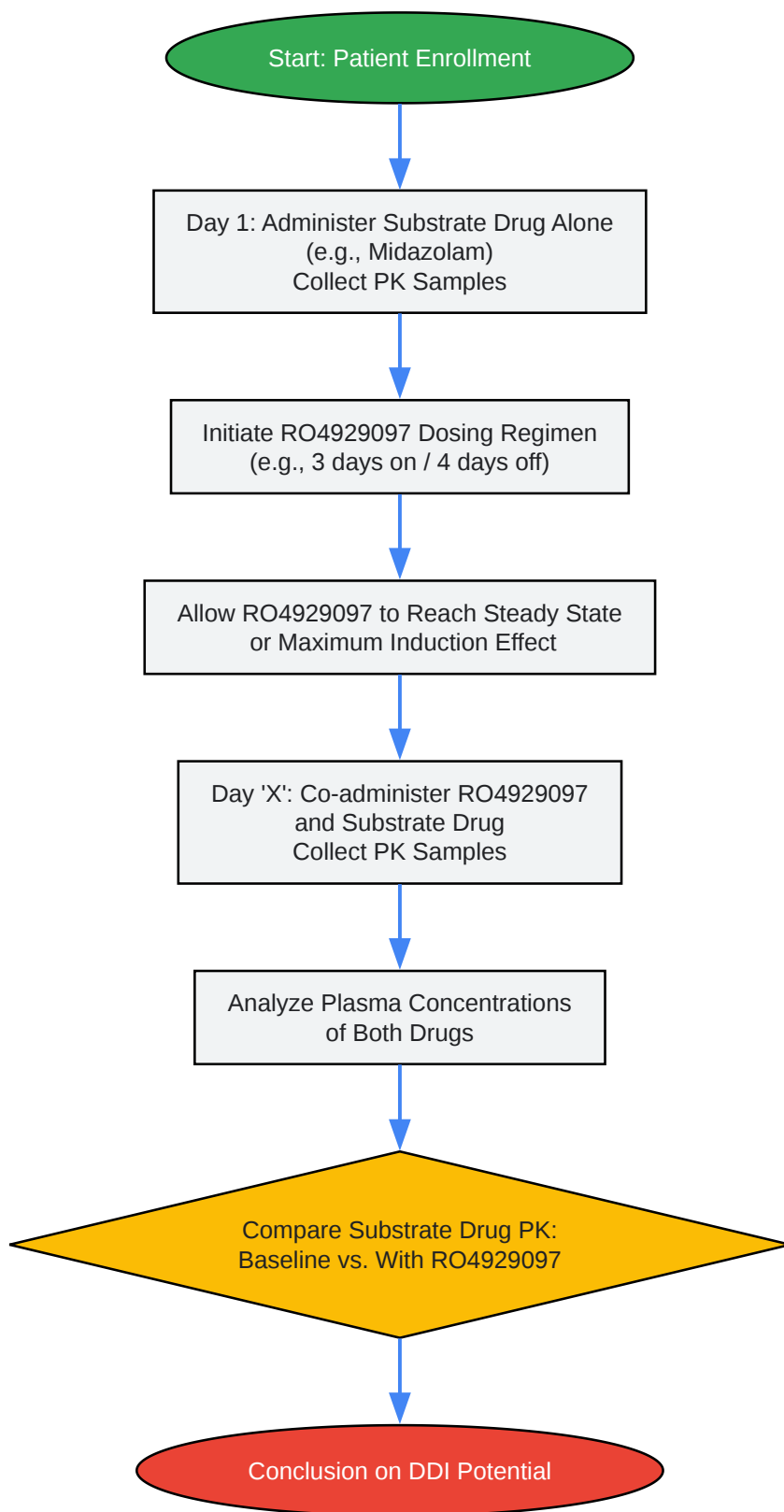
- Analytical Method: Plasma concentrations of **RO4929097** and midazolam were measured using validated analytical methods (e.g., LC-MS/MS).[1]
- Endpoint: The primary endpoint for the DDI component was the change in midazolam exposure (AUC and Cmax) in the presence of **RO4929097** compared to baseline.[1]

Visualizations



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Caption: Mechanism of action of **RO4929097** in the Notch signaling pathway.



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Caption: Experimental workflow for a drug-drug interaction (DDI) study.

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